molecular formula C26H35N5O5S B14491674 L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide CAS No. 64021-95-0

L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide

Cat. No.: B14491674
CAS No.: 64021-95-0
M. Wt: 529.7 g/mol
InChI Key: VHYDEXDTFLGIMP-VXKWHMMOSA-N
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Description

L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide is a complex peptide compound. It is a derivative of Met-enkephalin, a naturally occurring peptide with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The peptide bonds can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide involves its interaction with specific receptors and enzymes in the body. It may bind to opioid receptors, mimicking the effects of endogenous peptides like enkephalins. This interaction can modulate pain perception and other physiological processes. The compound’s methylsulfanyl group may also play a role in its bioactivity by influencing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    Met-enkephalin: A naturally occurring peptide with similar structure and function.

    Leu-enkephalin: Another endogenous peptide with comparable biological activity.

    Dynorphin: A peptide with a different sequence but similar receptor interactions.

Uniqueness

L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide is unique due to its specific sequence and the presence of the methylsulfanyl group. This modification may enhance its stability and bioactivity compared to other peptides .

Properties

CAS No.

64021-95-0

Molecular Formula

C26H35N5O5S

Molecular Weight

529.7 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[2-[[2-[[(2S)-1-(3-methylsulfanylpropylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]propanamide

InChI

InChI=1S/C26H35N5O5S/c1-37-13-5-12-28-26(36)22(15-18-6-3-2-4-7-18)31-24(34)17-29-23(33)16-30-25(35)21(27)14-19-8-10-20(32)11-9-19/h2-4,6-11,21-22,32H,5,12-17,27H2,1H3,(H,28,36)(H,29,33)(H,30,35)(H,31,34)/t21-,22-/m0/s1

InChI Key

VHYDEXDTFLGIMP-VXKWHMMOSA-N

Isomeric SMILES

CSCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CSCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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